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molecular formula C23H19NO4 B8743160 FMoc-4-aminophenyl acetic acid

FMoc-4-aminophenyl acetic acid

Cat. No. B8743160
M. Wt: 373.4 g/mol
InChI Key: SRRQLDOCNILSHS-UHFFFAOYSA-N
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Patent
US09289512B2

Procedure details

4-aminophenyl acetic acid (204 mg, 1.35 mmol) in a 10 mL flask was dissolved in a mixture of 10% aqueous sodium bicarbonate (0.29 mL) and tetrahydrofuran (2.3 mL) then cooled in an ice/water bath. 9-fluorenylmethyl chloroformate (367 mg, 1.42 mmol) was added in small portions over 3 min. After 4 h the cooling bath was removed. After additional 4 h at room temperature, the reaction was extracted with deionized water (2 mL) and ethyl ether (2 mL) and the aqueous layer was brought to pH 4 with dilute HCl and placed in a refrigerator. After 1 h solid was collected by vacuum filtration and washed with deionized water then dried under vacuum to give 284 mg of product (56% yield). Mass spectrum (M+Na)+ calcd for C23H19NO4, 396.1. found, 396.1.
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.Cl[C:13]([O:15][CH2:16][CH:17]1[C:29]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:14]>C(=O)(O)[O-].[Na+].O1CCCC1>[C:13]([CH:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)[C:9]([OH:11])=[O:10])([O:15][CH2:16][CH:17]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
204 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.29 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2.3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
367 mg
Type
reactant
Smiles
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
After 4 h the cooling bath was removed
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with deionized water (2 mL) and ethyl ether (2 mL)
FILTRATION
Type
FILTRATION
Details
After 1 h solid was collected by vacuum filtration
Duration
1 h
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C(C(=O)O)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 284 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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